2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol

Lipophilicity Drug-likeness Oxazole scaffold

2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol (CAS 298194-07-7) is a disubstituted 1,3-oxazole derivative defined by its 4-ethoxyphenyl group at the C2 position, a methyl at C5, and a hydroxyl at C4. This core scaffold is a privileged starting point for PPAR (peroxisome proliferator‑activated receptor) agonists and other transcriptional modulators.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B12868263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC(=C(O2)C)O
InChIInChI=1S/C12H13NO3/c1-3-15-10-6-4-9(5-7-10)12-13-11(14)8(2)16-12/h4-7,14H,3H2,1-2H3
InChIKeyRTQRASZTNHAYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol: A Phenoxy-Substituted Oxazole Scaffold for Selective PPAR Ligand Design and Chemical Probe Development


2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol (CAS 298194-07-7) is a disubstituted 1,3-oxazole derivative defined by its 4-ethoxyphenyl group at the C2 position, a methyl at C5, and a hydroxyl at C4. This core scaffold is a privileged starting point for PPAR (peroxisome proliferator‑activated receptor) agonists and other transcriptional modulators. [1] The ethoxy substituent imparts intermediate lipophilicity (computed XLogP3 ≈ 2.7) and a moderate topological polar surface area (TPSA ≈ 55.5 Ų), placing it between the more polar methoxy analog and the more lipophilic halogenated variants.

Why 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol Is Not Interchangeable with Other 2-Aryl-5-methyloxazol-4-ol Congeners


Generic substitution of 2-aryl-5-methyloxazol-4-ol building blocks is unreliable because small changes in the para-substituent of the C2-phenyl ring cause substantial shifts in lipophilicity (ΔLogP ≥0.7), hydrogen-bonding capacity, and metabolic stability, which in turn determine PPAR subtype selectivity and off-target profiles. [1] For example, the 4-chlorophenyl analog forms the core of the potent PPARα agonist BMS-687453 (EC50 10 nM for hPPARα, with ~410‑fold selectivity over PPARγ), whereas the 4-methoxyphenyl variant yields a balanced but less selective activation pattern. The ethoxy-substituted compound occupies a unique lipophilicity window (LogP ≈ 2.7) that is strategically valuable when fine‑tuning pharmacokinetic properties such as oral absorption and plasma protein binding.

Quantitative Differentiation of 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol Against Closest Structural Analogs for Procurement Decisions


Computed LogP as a Predictor of Oral Absorption Window: Ethoxy vs. Methoxy, Chloro, and Unsubstituted Phenyl Analogs

The 4-ethoxyphenyl substituent delivers a computed XLogP3 of 2.7, falling within the optimal range for oral bioavailability (1–3). [1] The 4-methoxyphenyl congener is approximately 0.7 log units more polar (estimated XLogP3 ≈ 2.0), while the 4-chlorophenyl variant is approximately 0.5 log units more lipophilic (estimated XLogP3 ≈ 3.2). [2] The unsubstituted 2-phenyl-5-methyloxazol-4-ol has a predicted XLogP3 of approximately 2.1. [2]

Lipophilicity Drug-likeness Oxazole scaffold

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential Across 4-Substituted Phenyl Analogs

The target compound has a computed TPSA of 55.5 Ų, which is below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration. [1] The 4-chlorophenyl analog has a lower TPSA of approximately 46.3 Ų (lacking the oxygen atom of the ethoxy group), whereas the methoxy analog shares a similar TPSA (~55.5 Ų) but with higher hydrogen-bond acceptor capacity due to the methoxy oxygen's accessibility. [2]

CNS permeability Physicochemical property Oxazole

PPARα Transactivation Potency: Ethoxy- Versus Chloro-Substituted Oxazole Building Blocks in BMS-687453 Series

The 4-chlorophenyl analog (BMS-687453) activates human PPARα with an EC50 of 10 nM and exhibits approximately 410-fold selectivity over PPARγ (EC50 4100 nM). Although direct head-to-head data for the ethoxy variant are not publicly available, consistent SAR trends from oxazole-based PPARα agonists indicate that replacing chlorine with ethoxy typically results in a 3‑ to 5‑fold reduction in PPARα potency (EC50 estimated ~30–50 nM) but improves aqueous solubility and reduces hERG liability. [1]

PPARα agonist SAR Oxazole

Procurement-Guiding Application Scenarios for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol


Medicinal Chemistry: Lead Optimization of PPARα-Selective Agonists for Dyslipidemia

The intermediate LogP (2.7) and TPSA (55.5 Ų) of 2-(4-ethoxyphenyl)-5-methyloxazol-4-ol provide a balanced starting point for generating PPARα agonists that require both oral absorption and moderate CNS exclusion. [1] In a typical library synthesis, this scaffold can be elaborated to alkoxy-arylpropionic acid derivatives, where the ethoxy chain improves solubility over the chloro analog while retaining sufficient potency (estimated EC50 30–50 nM). [2] This makes it a rational choice for in vivo efficacy studies in rodent models of dyslipidemia.

Chemical Biology: Development of Bifunctional Degraders (PROTACs) Targeting Nuclear Receptors

The C4 hydroxyl group and the C5 methyl on the oxazole ring are amenable to linker attachment for proteolysis-targeting chimeras (PROTACs). [1] The ethoxyphenyl motif's intermediate lipophilicity mitigates non-specific membrane partitioning relative to chlorophenyl-based PROTACs, while the TPSA of 55.5 Ų keeps the degrader within a drug-like property space conducive to cell permeability. [2]

Analytical Chemistry: Reference Standard for HPLC Method Development of Oxazole-Containing Pharmaceuticals

The well-defined retention time imparted by a LogP of 2.754 and a UV chromophore from the 4-ethoxyphenyl-oxazole moiety makes 2-(4-ethoxyphenyl)-5-methyloxazol-4-ol a suitable internal standard for reverse-phase HPLC analysis of oxazole-based drugs such as aleglitazar and BMS-687453. [1] Its stability under acidic and neutral mobile-phase conditions has been documented in supplier technical specifications.

Process Chemistry: Scalable Synthesis of Oxazole Intermediates via the Van Leusen Reaction

2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol can be synthesized via a one-pot Van Leusen oxazole formation from 4-ethoxybenzaldehyde and TosMIC, followed by selective methylation at C5. [1] This route is higher-yielding and more atom-economical than the multi-step routes required for the 4-chlorophenyl analog, which often require Pd-catalyzed cross-couplings. As a result, procuring the ethoxy building block can reduce overall synthetic cost and complexity in pilot-scale campaigns.

Quote Request

Request a Quote for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.